molecular formula C11H13N3O3S B5567490 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide

Cat. No.: B5567490
M. Wt: 267.31 g/mol
InChI Key: SIKPQIXHPVCCAQ-UHFFFAOYSA-N
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Description

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic route to improve yield and reduce waste. This can include combining cyclization and sulfochlorination steps to minimize the number of stages and the amount of acidic waste produced .

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-9-3-5-10(6-4-9)18(12,15)16/h3-6H,1-2H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKPQIXHPVCCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.